

# Spectroscopic Profile of 3-Ethyl-2-methyl-3-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-2-methyl-3-pentanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-ethyl-2-methyl-3-pentanol** (CAS No. 597-05-7), a tertiary alcohol with the molecular formula  $C_8H_{18}O$ . This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction

**3-Ethyl-2-methyl-3-pentanol** is a valuable organic compound used in various chemical syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide presents a detailed compilation of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, supplemented with experimental protocols and structural elucidation pathways.

## Spectroscopic Data

The spectroscopic data for **3-ethyl-2-methyl-3-pentanol** has been compiled and organized into the following tables for clarity and ease of comparison.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **3-ethyl-2-methyl-3-pentanol** provides information on the different types of protons and their neighboring environments within the molecule. Due to the lack of

readily available, publicly sourced, fully assigned quantitative  $^1\text{H}$  NMR data, the following table is based on established principles of NMR spectroscopy and predicted chemical shifts.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 0.85	Triplet	6H	2 x $-\text{CH}_2\text{CH}_3$
~ 0.90	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$
~ 1.45	Quartet	4H	2 x $-\text{CH}_2\text{CH}_3$
~ 1.80	Septet	1H	$-\text{CH}(\text{CH}_3)_2$
~ 1.20 (variable)	Singlet	1H	$-\text{OH}$

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of distinct carbon environments in the molecule. The following data is predicted based on established carbon NMR chemical shift ranges.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Type	Assignment
~ 8.0	Primary	2 x $-\text{CH}_2\text{CH}_3$
~ 17.0	Primary	$-\text{CH}(\text{CH}_3)_2$
~ 30.0	Secondary	2 x $-\text{CH}_2\text{CH}_3$
~ 40.0	Tertiary	$-\text{CH}(\text{CH}_3)_2$
~ 78.0	Quaternary	C-OH

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **3-ethyl-2-methyl-3-pentanol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3600 - 3200	Strong, Broad	O-H stretch
~ 2970 - 2870	Strong	C-H stretch (sp <sup>3</sup> )
~ 1460	Medium	C-H bend
~ 1380	Medium	C-H bend
~ 1150	Strong	C-O stretch

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **3-ethyl-2-methyl-3-pentanol** results in characteristic fragmentation patterns.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment Ion
115	Low	[M-CH <sub>3</sub> ] <sup>+</sup>
101	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
87	High	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
73	Moderate	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
59	Moderate	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **3-ethyl-2-methyl-3-pentanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-1.0 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra

are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

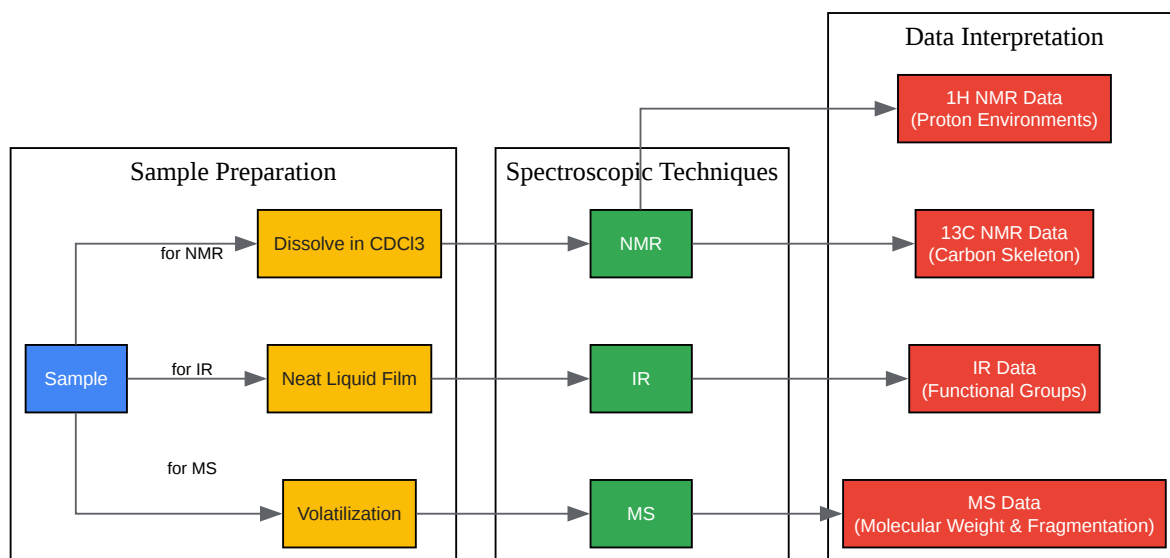
A drop of neat **3-ethyl-2-methyl-3-pentanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the ion source, often via a gas chromatograph (GC-MS). The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

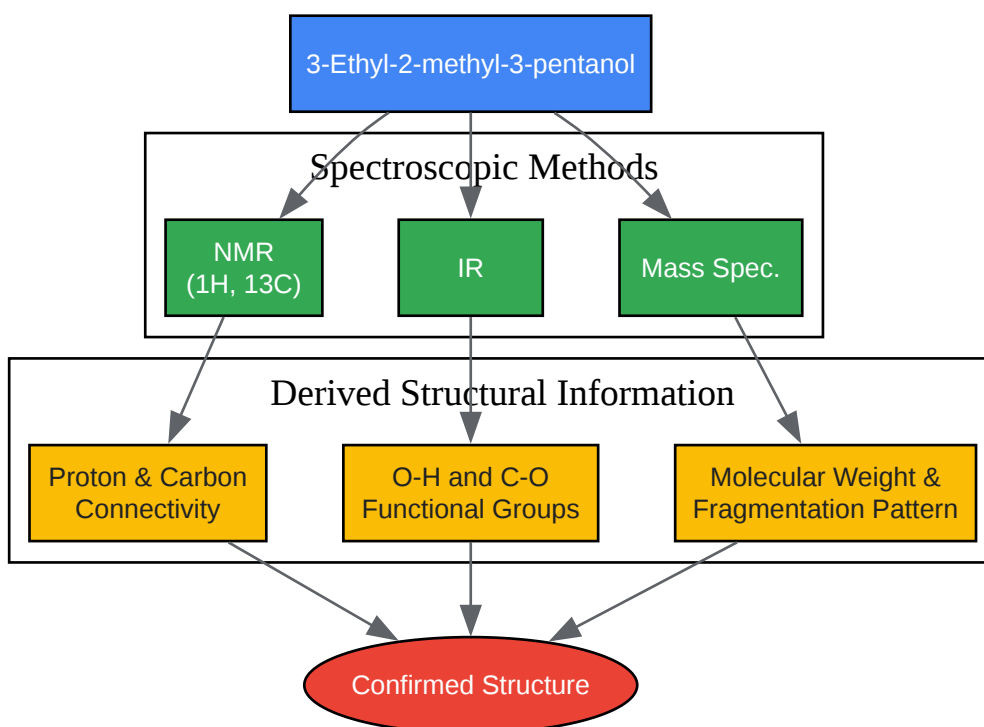
## Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **3-ethyl-2-methyl-3-pentanol**.



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Caption: Experimental workflow for the spectroscopic analysis of **3-ethyl-2-methyl-3-pentanol**.



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Caption: Logical relationship of spectroscopic data to structural elucidation.

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## References

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